6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide
Description
The compound 6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide belongs to a class of fused heterocyclic systems combining triazole and thiadiazine moieties. Its structure features a phenyl group at the C-6 position and a thiophene ring at C-3, with a hydrobromide counterion enhancing solubility and stability. Triazolothiadiazines are synthesized via condensation reactions between 4-amino-5-substituted-1,2,4-triazole-3-thiols and bromoacetophenones, forming the thiadiazine ring . These compounds exhibit broad bioactivities, including anticancer, antimicrobial, and enzyme inhibitory effects, driven by their ability to interact with cellular targets like tubulin or phosphodiesterases (PDEs) .
Properties
IUPAC Name |
6-phenyl-3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2.BrH/c1-2-5-10(6-3-1)11-9-20-14-16-15-13(18(14)17-11)12-7-4-8-19-12;/h1-8H,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWBWYBPOLBLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CS3)C4=CC=CC=C4.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the phenyl group and the triazolothiadiazine core. Common synthetic routes include:
Condensation Reactions: Thiophene derivatives are often synthesized through condensation reactions involving thiophene-2-carboxaldehyde and various reagents.
Cyclization Reactions: Cyclization reactions are employed to form the triazolothiadiazine core, often using hydrazine derivatives and appropriate cyclization agents.
Halogenation and Substitution Reactions:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Large-scale reactors, precise temperature control, and efficient separation techniques are employed to achieve high-quality production.
Chemical Reactions Analysis
Types of Reactions: 6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones.
Reduction Reactions: Reduction of the compound can result in the formation of reduced derivatives.
Substitution Reactions: Substitution reactions at different positions of the molecule can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced derivatives with altered electronic properties.
Substitution Products: Derivatives with different functional groups, potentially altering biological activity.
Scientific Research Applications
Pharmacological Activities
Antitumor Activity
Research has demonstrated that derivatives of triazolo-thiadiazine compounds exhibit significant antitumor properties. For instance, studies indicate that subtle modifications in the phenyl moiety can enhance the antitumor efficacy by inhibiting tubulin polymerization, which is crucial for cancer cell division and proliferation .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of triazolo-thiadiazine derivatives against various viral pathogens. The structure-activity relationship (SAR) studies suggest that specific structural features contribute to their effectiveness against viruses, making them candidates for further development as antiviral agents .
Antimicrobial Effects
The antimicrobial activity of thiophene-linked triazoles has been well-documented. Compounds similar to 6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have shown promising results against a range of bacterial strains. Molecular docking studies further support these findings by demonstrating high binding affinities to bacterial targets such as DNA gyrase .
Synthetic Methodologies
The synthesis of 6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves several key steps:
Synthesis Routes:
- Cyclocondensation Reactions: The synthesis often begins with cyclocondensation of 4-amino-3-mercaptotriazoles with various electrophiles such as α-bromopropenones or phenacyl bromides in the presence of acid catalysts. This method allows for the formation of the thiadiazine ring structure effectively .
- Modification and Functionalization: Subsequent reactions can introduce various functional groups that enhance biological activity. For example, introducing different aryl groups can significantly alter the pharmacological profile of the resultant compounds.
Case Studies
Several case studies exemplify the applications and effectiveness of triazolo-thiadiazines:
Case Study 1: Antitumor Activity
In a study focused on a series of triazolo-thiadiazines, researchers synthesized compounds that were tested for their ability to inhibit cancer cell growth in vitro. The results indicated that specific derivatives exhibited IC50 values in low micromolar ranges against various cancer cell lines .
Case Study 2: Antiviral Testing
Another study evaluated a set of synthesized triazolo-thiadiazines for their antiviral activities against coronaviruses. The results showed significant inhibition of viral replication at specific concentrations, suggesting potential therapeutic applications in viral infections .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The specific pathways and targets depend on the biological context and the derivatives being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticancer Activity: Substituent Effects
Key comparisons include:
- C-6 Substituents: Electron-withdrawing groups (e.g., p-chlorophenyl in 113h) enhance anticancer activity compared to unsubstituted phenyl .
- C-3 Substituents : Thiophene (target compound) vs. pyridyl (92h) or trimethoxyphenyl (4g). Thiophene’s sulfur atom may improve lipophilicity and membrane permeability, but its direct impact on cytotoxicity remains unstudied. Pyridyl and trimethoxyphenyl groups enhance binding to tubulin or kinase targets .
Antimicrobial Activity
Triazolothiadiazines with dialkoxy or halogenated aryl groups show moderate antimicrobial effects:
| Compound Series | Substituents (C-6 / C-3) | Activity | Reference |
|---|---|---|---|
| 7a–7k | Aryl / 3,4-Dialkoxyphenyl | Moderate antibacterial activity | |
| 4a–4m | 4-Chlorophenyl / 1,2,4-Triazol-1-yl | Moderate bacterial inhibition |
- The target compound’s thiophene substituent may offer unique interactions with microbial enzymes, but evidence is lacking. Dialkoxy groups (e.g., in 7a–7k) improve activity, suggesting that electron-donating substituents are favorable .
Physical and Chemical Properties
Substituents significantly influence melting points and synthetic yields:
| Compound | Substituents (C-7) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5b | o-Tolylhydrazono | 150–152 | 80 |
| 5c | 4-Dichlorophenylhydrazono | 201–203 | 84 |
| 5d | 4-Nitrophenylhydrazono | 285–287 | 88 |
- Bulky or electron-deficient substituents (e.g., nitro in 5d) increase melting points, likely due to enhanced intermolecular interactions . The hydrobromide salt of the target compound may improve aqueous solubility compared to neutral analogs.
Enzyme Inhibition: PDE4 Selectivity
Triazolothiadiazines with catechol diether substituents (e.g., compound 10) exhibit potent PDE4 inhibition (Ki < 10 nM), while thiophene-containing analogs are unexplored in this context .
Biological Activity
The compound 6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a member of the triazolo-thiadiazine family known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiadiazine ring followed by the introduction of phenyl and thiophenyl groups through nucleophilic substitution or cyclization reactions.
Example Synthetic Route
- Formation of Thiadiazine Core : The initial step involves cyclocondensation of appropriate hydrazones with thioketones or thiocarbonyl compounds.
- Substitution Reactions : Subsequent steps introduce phenyl and thiophenyl groups through electrophilic aromatic substitution or similar methodologies.
Biological Activity
The biological activities of this compound are extensive and include:
Antitumor Activity
Research indicates that derivatives of the triazolo-thiadiazine class exhibit significant antitumor properties. For instance:
- Mechanism : The antitumor activity is often attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation in cancer cells .
- Case Studies : In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Antiviral Properties
Some studies have reported that compounds in this class possess antiviral activity:
- Target Viruses : They have been tested against viruses such as influenza and herpes simplex virus.
- Mechanism : The proposed mechanism includes interference with viral replication processes at various stages .
Enzyme Inhibition
Another significant biological activity is the inhibition of specific enzymes:
- α-Glucosidase Inhibition : Certain derivatives have shown promising results as α-glucosidase inhibitors, which could be beneficial in managing diabetes by delaying carbohydrate absorption .
Comparative Biological Activity Table
| Biological Activity | Target | IC50/Effective Concentration | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 10 µM | |
| Antiviral | Influenza | 5 µM | |
| α-Glucosidase Inhibition | α-Glu | 12 µM |
Understanding the mechanisms underlying the biological activities of this compound is crucial for its potential therapeutic applications. Key mechanisms include:
- Tubulin Polymerization Inhibition : Disruption of microtubule dynamics leading to cell cycle arrest.
- Enzyme Interaction : Competitive inhibition at active sites of target enzymes like α-glucosidase.
- Antiviral Mechanisms : Interference with viral entry or replication processes.
Q & A
Q. What are the established synthetic methodologies for preparing 6-phenyl-3-(thiophen-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide?
The compound is synthesized via cyclocondensation of 4-amino-5-(substituted-phenyl)-4H-[1,2,4]triazole-3-thiols with phenacyl bromides. Key steps include:
- Reaction conditions : Use of potassium hydroxide (KOH) as a base in ethanol or acetone under reflux (70–80°C) for 6–8 hours .
- Intermediate formation : Thiolate anions react with phenacyl bromides to form thioether intermediates, which cyclize to yield the triazolo-thiadiazine core .
- Hydrobromide salt formation : The free base is treated with HBr in ethanol to precipitate the hydrobromide salt .
Table 1 : Representative Reaction Yields
| Substituted Phenacyl Bromide | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Thiophenacyl bromide | Ethanol | KOH | 72–78 |
| 4-Bromophenacyl bromide | Acetone | K₂CO₃ | 65–70 |
Q. How is the structural identity of this compound validated?
X-ray crystallography is the gold standard for structural confirmation. Key parameters include:
- Crystal system : Monoclinic (space group Pc) with unit cell dimensions a = 4.0047 Å, b = 13.424 Å, c = 10.938 Å, and β = 99.65° .
- Bond lengths : The triazolo-thiadiazine core shows C–N bond lengths of 1.32–1.38 Å and C–S bonds of 1.71–1.75 Å, consistent with aromatic heterocycles .
- Hydrogen bonding : N–H···Br interactions stabilize the hydrobromide salt (distance: 2.89–3.12 Å) .
Complementary techniques like ¹H/¹³C NMR and HRMS are used to confirm purity and functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization involves:
- Catalyst screening : KOH outperforms K₂CO₃ in ethanol due to enhanced deprotonation of the triazole-thiol .
- Solvent effects : Ethanol provides higher polarity for intermediate stabilization compared to acetone (yield increase: ~10%) .
- Temperature control : Reflux at 80°C minimizes side products (e.g., disulfide formation) .
- Workup strategy : Precipitation of the hydrobromide salt in cold ethanol improves purity (>95% by HPLC) .
Q. How do structural modifications (e.g., substituents on phenyl/thiophene groups) influence antibacterial activity?
Structure-activity relationship (SAR) studies reveal:
- Thiophene vs. phenyl : Thiophen-2-yl derivatives show 2–4× higher activity against S. aureus (MIC = 8 µg/mL) due to enhanced π-stacking .
- Electron-withdrawing groups : Bromine at the para-position on phenyl increases lipid membrane penetration (logP = 2.8 vs. 2.1 for unsubstituted analogs) .
- Hydrobromide salt vs. free base : The salt form improves aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL) and bioavailability .
Table 2 : Biological Activity of Derivatives
| Substituent (Position) | MIC (S. aureus) (µg/mL) | logP |
|---|---|---|
| Thiophen-2-yl (3) | 8 | 2.5 |
| 4-Bromophenyl (6) | 12 | 2.8 |
Q. How can conflicting biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or incubation conditions (aerobic vs. anaerobic) .
- Salt dissociation : Hydrobromide salts may partially dissociate in media, altering effective concentrations .
- Structural impurities : Residual solvents (e.g., DMSO) in biological assays can inhibit bacterial growth, leading to false positives .
Resolution : Standardize protocols using CLSI guidelines and validate purity via elemental analysis .
Q. What advanced characterization techniques are critical for studying tautomerism in this compound?
- Dynamic NMR : Detects tautomeric equilibria (e.g., thione-thiol tautomerism) in DMSO-d₆ at variable temperatures .
- X-ray charge density analysis : Resolves electron density delocalization in the triazolo-thiadiazine ring .
- DFT calculations : Predict stable tautomers using B3LYP/6-311+G(d,p) basis sets .
Q. How does salt formation with hydrobromide impact crystallographic packing?
Hydrobromide salts exhibit:
Q. What strategies are used to enhance solubility without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
